2-{(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the indole and thiazolidinone moieties in the structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide typically involves the condensation of 5-bromoindole-3-carbaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction may be catalyzed by acids or bases and often requires solvents such as ethanol or methanol. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while substitution could introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thiazolidinone ring may contribute to the compound’s overall activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Bromo-substituted compounds: Often used in medicinal chemistry for their unique reactivity.
Uniqueness
The uniqueness of 2-{(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1,3-thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-12-3-5-16(7-13(12)2)25-20(27)11-26-21(28)19(30-22(26)29)8-14-10-24-18-6-4-15(23)9-17(14)18/h3-10,28H,11H2,1-2H3,(H,25,27)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZMUSWJOWAON-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(SC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(SC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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